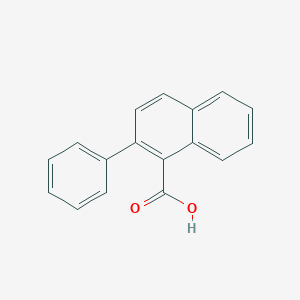

2-Phenylnaphthalene-1-carboxylic acid

Beschreibung

2-Phenylnaphthalene-1-carboxylic acid (CAS 108981-94-8) is a naphthalene derivative with a phenyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol and a logP value of 4.205, indicating moderate hydrophobicity . The compound has been referenced in historical literature, including early 20th-century studies by Graebe and Huisgen, which explored its synthesis and reactivity .

Eigenschaften

IUPAC Name |

2-phenylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVYMJURAWANIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572598 | |

| Record name | 2-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108981-94-8 | |

| Record name | 2-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

The Grignard reagent approach involves sequential organometallic formation and carboxylation. Starting with 1-bromonaphthalene, butyllithium generates a naphthyllithium intermediate, which reacts with gaseous CO₂ to form PNCA.

Key steps :

Optimization and Yield

-

Catalyst : Butyllithium (2.5 M in hexanes).

-

Solvent : Dibutyl ether or tetrahydrofuran (THF).

-

Temperature : −78°C for lithiation, 0°C for carboxylation.

Table 1: Grignard Method Parameters

| Parameter | Condition |

|---|---|

| Starting Material | 1-Bromonaphthalene |

| Reagent | Butyllithium |

| Solvent | Dibutyl Ether |

| Temperature | −78°C (lithiation), 0°C (quench) |

| Yield | 91% |

Transition-Metal-Catalyzed Carbonylation

Cobalt-Catalyzed Carbonylation

Halogenated naphthalenes undergo carbonylation in the presence of Co₂(CO)₈. For example, 1-chloronaphthalene reacts with CO under 50 atm pressure and 150°C, yielding PNCA.

Reaction Conditions :

Palladium-Mediated Carbonylation

PdCl₂(PPh₃)₂ catalyzes the carbonylation of 1-iodonaphthalene in methanol at 100°C under 30 atm CO. This method avoids harsh conditions but requires expensive catalysts.

Table 2: Carbonylation Methods Comparison

| Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Co₂(CO)₈ | 1-Chloronaphthalene | 50 | 150 | 92 |

| PdCl₂(PPh₃)₂ | 1-Iodonaphthalene | 30 | 100 | 44 |

Friedel-Crafts Acylation and Cyclization

Synthesis of β-Benzoyl Propionic Acid

Succinic anhydride reacts with benzene via Friedel-Crafts acylation using AlCl₃, forming β-benzoyl propionic acid (β-BPA). This intermediate undergoes cyclization with zeolite H-beta to yield PNCA.

Steps :

Yield and Limitations

-

Yield : ~65% after column chromatography.

-

Challenge : Requires strict control over zeolite activation and solvent purity.

Table 3: Cyclization Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Zeolite H-beta (activated) |

| Solvent | Ethanol |

| Temperature | 120°C |

| Time | 8 hours |

| Yield | 65% |

Industrial-Scale Production

Continuous Flow Systems

Automated reactors with continuous flow configurations enhance the Grignard method’s scalability. By maintaining precise temperature control and reagent stoichiometry, yields remain consistent at 85–90%.

Environmental and Economic Considerations

-

Carbonylation : High energy costs due to elevated pressures and temperatures.

-

Grignard Method : Requires anhydrous conditions but generates less waste.

-

Friedel-Crafts : Zeolite catalysts are recyclable, improving sustainability.

Comparative Analysis of Methods

Table 4: Method Efficiency and Applicability

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard | 91 | Moderate | High | Medium |

| Co-Catalyzed Carbonylation | 92 | High | Moderate | High (CO usage) |

| Friedel-Crafts | 65 | Low | Low | Low (zeolite reuse) |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: Aromatic substitution reactions can occur on the naphthalene or phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antibacterial Activity

Research indicates that derivatives of 2-phenylnaphthalene-1-carboxylic acid exhibit notable antibacterial properties. For instance, studies have shown that certain substituted anilides derived from this compound demonstrate comparable or superior antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) when compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | MIC (µmol/L) | Target Bacteria |

|---|---|---|

| 2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | 26.0 | MRSA |

| 2-Hydroxy-N-phenylnaphthalene-1-carboxamide | 15.2 | Mycobacterium kansasii |

2. Herbicidal Activity

In addition to antibacterial effects, compounds related to this compound have been evaluated for herbicidal activity. Some derivatives have shown promising results in inhibiting plant growth, making them potential candidates for developing new herbicides .

Thermodynamic Studies

The thermodynamic properties of phenylnaphthalenes, including 2-phenylnaphthalene, have been extensively studied to understand their solubility and phase transition behaviors. These studies utilize techniques such as differential scanning calorimetry and adiabatic heat-capacity calorimetry to derive critical thermodynamic functions like enthalpies and entropies . Such data are essential for modeling the behavior of these compounds in various environments.

Industrial Applications

1. Material Science

Due to its structural properties, this compound is being investigated for applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.

2. Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry .

Case Studies

Case Study 1: Antibacterial Screening

A study conducted on a series of naphthalene derivatives highlighted the structure-activity relationship (SAR) among various substituents on the aromatic rings. The findings indicated that increased lipophilicity due to electron-withdrawing groups significantly enhanced antibacterial activity against MRSA strains .

Case Study 2: Thermodynamic Properties

Research on the thermodynamic properties of phenylnaphthalenes provided insights into their stability and reactivity under different conditions. This information is crucial for applications where these compounds might be subjected to varying temperatures and pressures during processing or storage .

Wirkmechanismus

The mechanism of action of 2-Phenylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The aromatic rings provide a stable framework for various chemical modifications, enhancing its versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-1-naphthoic Acid (C₁₁H₈O₃, MW 188.18)

- Structural Difference : A hydroxyl group replaces the phenyl substituent at the 2-position.

- Properties : The hydroxyl group increases polarity (lower logP) compared to 2-phenylnaphthalene-1-carboxylic acid, enhancing solubility in polar solvents. Its molecular weight is significantly lower (188.18 vs. 248.28 g/mol ).

- Applications: Used in dye synthesis and coordination chemistry.

1-Hydroxy-4-phenylnaphthalene-2-carboxylic Acid (C₁₇H₁₂O₃, MW 264.28)

- Structural Difference : Contains both a hydroxyl group at the 1-position and a phenyl group at the 4-position.

- Properties : The additional hydroxyl group increases acidity and hydrogen-bonding capacity compared to this compound. Its higher molecular weight (264.28 g/mol ) may affect pharmacokinetic profiles .

Ester Derivatives

1-Naphthalenecarboxylic Acid, 2-Naphthalenyl Ester (C₁₈H₁₂O₂, CAS 82560-24-5)

- Structural Difference : The carboxylic acid group is esterified with a naphthyl group.

- Properties : Esterification reduces polarity, increasing hydrophobicity (logP >5 estimated). This derivative is likely more volatile and less reactive toward nucleophiles than the parent carboxylic acid .

Fluorinated Analogs

2-(4-Fluorobenzoyl)naphthalene-1-carboxylic Acid (C₁₈H₁₁FO₃, MW 294.28)

- Structural Difference : A 4-fluorobenzoyl group replaces the phenyl substituent.

- Properties : The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group. Its density (1.347 g/cm³ ) and boiling point (531.8°C ) suggest higher thermal stability than this compound .

Saturated-Ring Derivatives

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structural Difference : The naphthalene ring is partially saturated, reducing aromaticity.

- Derivatives like N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide () show applications in drug design due to improved bioavailability .

Data Table: Key Comparative Properties

Biologische Aktivität

2-Phenylnaphthalene-1-carboxylic acid (PNCA) is a compound of significant interest due to its various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic properties. This article reviews the biological activity of PNCA based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a phenyl substituent at the 2-position and a carboxylic acid group at the 1-position. This structure contributes to its lipophilicity and reactivity, influencing its biological interactions.

Antimicrobial Activity

In vitro Studies:

Research has demonstrated that PNCA exhibits notable antimicrobial activity against various bacterial strains. A study reported that derivatives of naphthalene-1-carboxylic acids showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range (0.16–0.68 µM) for certain derivatives . These findings suggest that modifications to the naphthalene structure can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of PNCA Derivatives

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide | MRSA | 0.16 |

| N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide | Mycobacterium tuberculosis | 10 |

| 2-Hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 |

Mechanism of Action:

The mechanism underlying the antimicrobial activity of PNCA involves its capacity to disrupt bacterial cell membranes and inhibit essential metabolic processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to bacterial targets .

Anti-inflammatory Properties

PNCA has also been investigated for its anti-inflammatory effects. Studies have indicated that compounds derived from naphthalene carboxylic acids can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives exhibited significant inhibition of COX-1 and COX-2, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study explored the effects of PNCA on photosynthetic electron transport (PET) in spinach chloroplasts. The study found that specific derivatives could inhibit PET, indicating their potential as herbicides or algicides . The inhibition was linked to structural features such as lipophilicity and electron-withdrawing properties of substituents on the naphthalene ring.

Structure-Activity Relationships (SAR)

Understanding the SAR of PNCA is crucial for optimizing its biological activity. Research has shown that increasing lipophilicity generally enhances antimicrobial activity. For example, modifications leading to more hydrophobic compounds often correlate with improved MIC values against various pathogens .

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced antimicrobial potency |

| Electron-withdrawing groups | Higher inhibitory effects |

| Aromatic substitutions | Improved binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenylnaphthalene-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a brominated naphthalene precursor (e.g., 1-bromonaphthalene-2-carboxylic acid) and a phenylboronic acid derivative. Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .

- Solvent Systems : Toluene/water mixtures with Na₂CO₃ as a base to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and carboxylate proton shifts (δ ~12-14 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST databases) to verify molecular ion peaks (m/z 248.1 for C₁₇H₁₂O₂) .

- FTIR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680-1720 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets from in vitro (e.g., Ames test for mutagenicity) and in vivo studies (rodent models) to identify dose-dependent discrepancies .

- Metabolite Profiling : Use LC-MS to track metabolites (e.g., hydroxylated derivatives) that may explain variations in toxicity .

- Species-Specific Sensitivity : Evaluate hepatic CYP450 enzyme activity differences between test models .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Modeling : Apply EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with soil organic matter or aquatic humic acids to assess adsorption coefficients (Kₒc) .

- Ecotoxicity Assays : Pair computational data with Microtox® assays for Vibrio fischeri inhibition .

Q. How does structural modification of this compound alter its bioactivity?

- Methodological Answer :

- Derivatization : Synthesize esters (e.g., methyl ester via Fischer-Speier reaction) or amides (e.g., coupling with amines using EDC/HOBt) to study solubility and receptor binding .

- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to map functional group contributions .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) for environmental water samples; QuEChERS for biological tissues .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) with UV detection (λ = 254 nm) .

- Validation : Spike-and-recovery experiments to confirm accuracy (±15%) and LOD/LOQ (≤1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.